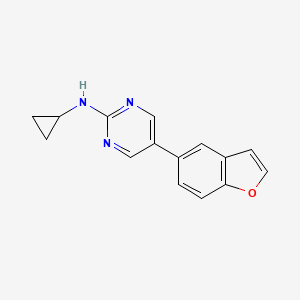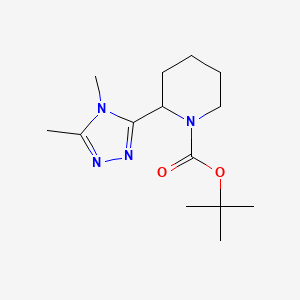
5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran was synthesized for the first time by Perkin in 1870 . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
Benzofuran is a compound that consists of a fused five- and six-membered ring. The five-membered ring contains an oxygen atom .Chemical Reactions Analysis
Benzofuran compounds have been developed and utilized as anticancer agents . A benzofuran-5-ol derivative showed good antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structure .Mécanisme D'action
The mechanism of action of 5-(1-Benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine is not well understood. However, it is believed to act as an inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2). Inhibition of COX-2 may lead to the inhibition of the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which may lead to the inhibition of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which may lead to the inhibition of inflammation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which may lead to the inhibition of the production of pro-inflammatory mediators. In addition, it has been shown to have a variety of other biochemical and physiological effects, including the inhibition of the production of nitric oxide, the inhibition of the production of reactive oxygen species, and the inhibition of the production of free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(1-Benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine in lab experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively small molecule, which makes it easy to synthesize and manipulate in the lab. In addition, it is a versatile building block for the synthesis of a variety of pharmaceuticals and drugs. However, one of the main limitations is that it is not well understood, and its mechanism of action is still not fully understood.
Orientations Futures
There are a number of potential future directions for 5-(1-Benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine. One of the main directions is to further investigate its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to investigate its potential applications in the development of drugs for the treatment of various diseases. Additionally, further research could be done to investigate its potential applications in the synthesis of other pharmaceuticals and drugs. Finally, further research could be done to investigate its potential use in other areas, such as in the development of materials for use in medical devices.
Méthodes De Synthèse
5-(1-Benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine can be synthesized by the reaction of 4-amino-3-cyclopropylpyrimidine with 1-benzofuran-5-yl bromide. This reaction takes place in the presence of a base such as triethylamine and is carried out in an aprotic solvent such as dimethylformamide.
Applications De Recherche Scientifique
5-(1-Benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine has been studied extensively in the field of medicinal chemistry and has been used in the development of a variety of drugs for the treatment of various diseases. It has been used to synthesize a variety of compounds such as the anti-inflammatory drug celecoxib, the antimalarial drug mefloquine, and the anti-cancer drug imatinib. This molecule has also been used in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Safety and Hazards
Propriétés
IUPAC Name |
5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-4-14-11(5-6-19-14)7-10(1)12-8-16-15(17-9-12)18-13-2-3-13/h1,4-9,13H,2-3H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHPPYSTQHFJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)C3=CC4=C(C=C3)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-2-cyclopropyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457789.png)
![2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457808.png)
![4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457824.png)
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457825.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6457826.png)
![4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457827.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457844.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457853.png)
![methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate](/img/structure/B6457864.png)
![7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B6457866.png)
![N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457877.png)
![2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457879.png)

